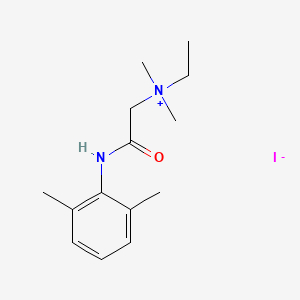

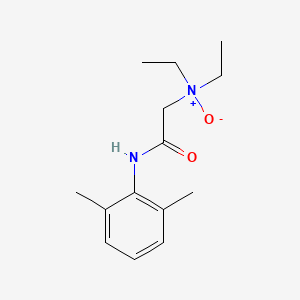

利多卡因 N-氧化物

描述

OCT2013 是一种合成的有机化合物,因其在预防由心室颤动引起的猝死方面的潜力而备受关注。 该化合物尤其以其在缺血心肌中转化为利多卡因的能力而著称,从而在不产生与利多卡因相关的全身副作用的情况下预防致命性心律失常 .

科学研究应用

OCT2013 在心血管医学领域具有巨大的潜力。它能够在不产生利多卡因的全身副作用的情况下预防心室颤动,使其成为进一步研究和开发的有希望的候选者。 目前的研究重点是其在动物模型中的有效性,并计划将研究扩展到人体试验 .

作用机制

OCT2013 作为一种缺血激活的前药发挥作用。在缺血心肌中,该化合物被还原为利多卡因,然后阻断钠通道,防止可能导致心室颤动的异常电脉冲的传播。 这种选择性激活确保该化合物仅在受影响区域发挥作用,最大限度地减少全身副作用 .

生化分析

Biochemical Properties

Lidocaine, the parent compound of Lidocaine N-oxide, is known to interact with various enzymes and proteins. It’s primarily metabolized in the liver by the P450 3A4 isoenzyme . Lidocaine N-oxide, due to its structural similarity, may interact with similar biomolecules. The presence of the N-oxide group could alter these interactions, potentially leading to different biochemical effects .

Cellular Effects

Lidocaine has been found to be a potent scavenger of hydroxyl radicals and singlet oxygen . This suggests that Lidocaine N-oxide might also influence cellular function through its potential antioxidant properties .

Molecular Mechanism

Lidocaine’s primary mechanism of action is sodium channel inhibition . Lidocaine N-oxide, due to its structural similarity, might exert its effects through similar mechanisms. The N-oxide group could potentially alter its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Lidocaine has been shown to have a dose-dependent inhibition of hydroxyl radical formation . This suggests that Lidocaine N-oxide might also exhibit time-dependent effects in laboratory settings.

Dosage Effects in Animal Models

High doses of Lidocaine have been associated with CNS effects such as tremors, twitches, and seizures . It’s possible that Lidocaine N-oxide could have similar dosage-dependent effects in animal models.

Metabolic Pathways

Lidocaine is metabolized primarily by the P450 3A4 isoenzyme in the liver . Given the structural similarity, Lidocaine N-oxide might be involved in similar metabolic pathways. The presence of the N-oxide group could potentially alter its interactions with enzymes or cofactors .

Transport and Distribution

Lidocaine is known to be distributed widely in the body, with the highest concentrations found in tissues with the highest blood flow . Lidocaine N-oxide might have a similar distribution pattern.

Subcellular Localization

Lidocaine has been found in various cell compartments, suggesting that Lidocaine N-oxide might also be localized in specific compartments or organelles .

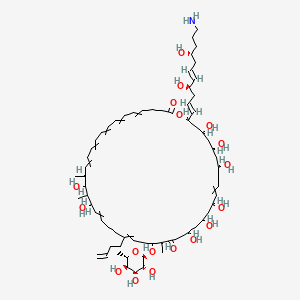

准备方法

合成路线和反应条件: OCT2013 的合成涉及脂肪胺 N-氧化物的制备。 具体的合成路线和反应条件尚未广泛公布,但已知该化合物的设计目的是在缺血心肌组织中存在的还原条件下在体内转化为利多卡因 .

工业生产方法: OCT2013 的工业生产方法可能涉及标准的有机合成技术,包括使用适当的溶剂、催化剂和纯化方法以确保化合物的稳定性和有效性。详细的工业生产方法在公共领域中并不容易获得。

化学反应分析

反应类型: OCT2013 在缺血心肌中发生还原反应,转化为利多卡因。 该反应对其作为抗心律失常药的功能至关重要 .

常用试剂和条件: OCT2013 还原为利多卡因是在缺氧水平降低的情况下发生的,这在缺血条件下很典型。 这种选择性激活确保该化合物在常氧组织中保持失活,从而最大程度地减少副作用 .

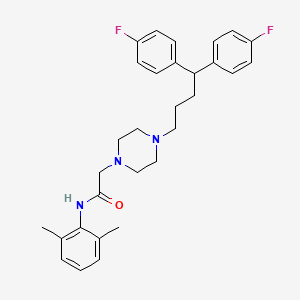

相似化合物的比较

类似化合物:

- 利多卡因:一种众所周知的抗心律失常药,可以预防心室颤动,但具有明显的全身副作用。

- 其他抗心律失常药:各种其他化合物用于预防心律失常,但许多化合物由于副作用或治疗窗口狭窄而存在局限性。

OCT2013 的独特性: OCT2013 的独特之处在于它在缺血条件下的选择性激活,这使其能够在不产生相关全身副作用的情况下提供利多卡因的益处。 这种特性使其成为预防由心室颤动引起的猝死的一种潜在更安全、更有效的选择 .

属性

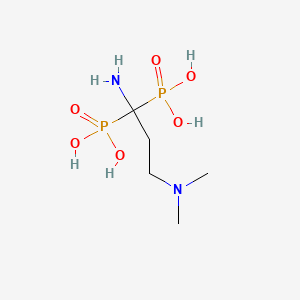

IUPAC Name |

2-(2,6-dimethylanilino)-N,N-diethyl-2-oxoethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-5-16(18,6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVXPJXUHRROBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC(=O)NC1=C(C=CC=C1C)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183274 | |

| Record name | Lignocaine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2903-45-9 | |

| Record name | Lignocaine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002903459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lignocaine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIDOCAINE N2-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25797M378Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

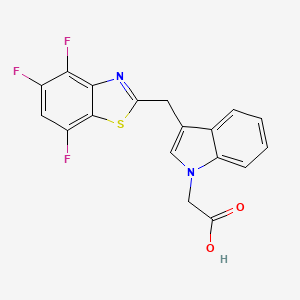

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

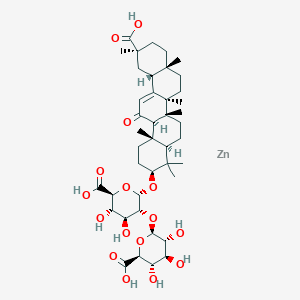

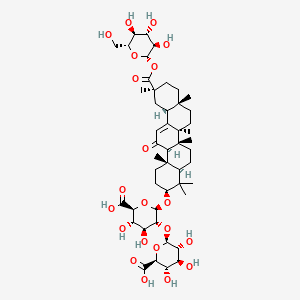

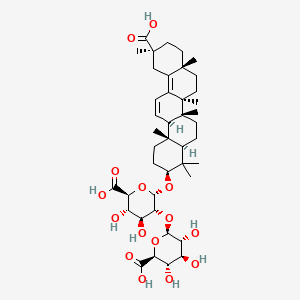

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。